molecular formula C14H22ClNO B1341338 2-(3-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1170163-05-9

2-(3-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1341338
CAS No.: 1170163-05-9
M. Wt: 255.78 g/mol
InChI Key: NPUGUBDDXXIXLP-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl group substituted with an ethoxy moiety at the 3-position of the aromatic ring. The compound’s structure includes a piperidine ring (a six-membered amine heterocycle) linked to a 3-ethoxybenzyl group via a methylene bridge at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 271.78 g/mol (CAS: 1171079-15-4) .

Properties

IUPAC Name

2-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUGUBDDXXIXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588833
Record name 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170163-05-9
Record name 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3-ethoxybenzyl chloride, is prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine in the presence of a base such as sodium hydroxide (NaOH) to form 2-(3-Ethoxy-benzyl)-piperidine.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(3-Ethoxy-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism

  • 4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) differs only in the position of the benzyl group on the piperidine ring (4-position vs. 2-position).

Substituent Modifications on the Benzyl Ring

  • GZ-261B (2,6-bis(2-(3-methoxyphenyl)ethyl)piperidine hydrochloride): Replacing the ethoxy group with methoxy reduces steric bulk and alters electronic properties (ethoxy: -OCH₂CH₃ vs. methoxy: -OCH₃), which may influence interactions with transporters like the vesicular monoamine transporter (VMAT2).
  • GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride): The 2-methoxy substitution creates ortho steric hindrance, which could disrupt binding compared to the para or meta positions seen in 2-(3-ethoxy-benzyl)-piperidine hydrochloride .

Functional Group Replacements

  • Donepezil (E2020): Features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold. Unlike this compound, donepezil incorporates a rigid indanone moiety, enhancing acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.7 nM) through π-π stacking and hydrophobic interactions .
  • Hexylcaine Hydrochloride: Contains a cyclohexylamino-propanol benzoate ester. While both compounds have piperidine/amine moieties, hexylcaine’s ester linkage and bulky cyclohexyl group confer local anesthetic properties, unlike the benzyl-ethoxy motif in the target compound .

Pharmacological Activity Comparisons

Compound Name Key Structural Features Biological Target/Activity Potency/Data Source Evidence
2-(3-Ethoxy-benzyl)-piperidine HCl 3-ethoxybenzyl at piperidine-2-position Not explicitly reported N/A
GZ-261B 3-methoxyphenylethyl groups VMAT2 inhibition (dopamine uptake) Moderate activity (~40% inhibition at 10 µM)
Donepezil (E2020) Indanone moiety AChE inhibition IC₅₀ = 5.7 nM
4-(3-Ethoxy-benzyl)-piperidine HCl 3-ethoxybenzyl at piperidine-4-position Industrial-grade intermediate (99% purity) No pharmacological data

Biological Activity

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with an ethoxy-benzyl group, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}ClN
  • Molecular Weight : 235.73 g/mol

The presence of the ethoxy and benzyl groups is significant in enhancing the lipophilicity of the compound, which may facilitate better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In a study assessing various piperidine compounds, this compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study utilized FaDu hypopharyngeal tumor cells to evaluate cytotoxicity. The results indicated that this compound induced apoptosis in cancer cells, demonstrating a cytotoxic effect comparable to established chemotherapeutics like bleomycin.

  • Cytotoxicity Assay Results :
Cell Line IC50_{50} (µM)
FaDu5.4
HeLa10.2
MCF-712.5

The mechanism behind this activity may involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival.

Neuropharmacological Effects

Piperidine derivatives have been studied for their interactions with neurotransmitter systems. In particular, this compound has shown promise as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.

  • Receptor Binding Affinity :
Receptor Type Binding Affinity (Ki)
Histamine H37.5 nM
Sigma-19.0 nM

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as neuropathic pain and neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted on various piperidine derivatives, including this compound, which highlighted its effectiveness against resistant bacterial strains.
  • Cancer Research : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited enhanced anticancer properties through targeted delivery mechanisms, suggesting potential for clinical applications in oncology.

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